molecular formula C8H5BrFNO B1383133 2-Bromo-4-fluoro-6-methoxybenzonitrile CAS No. 1936155-98-4

2-Bromo-4-fluoro-6-methoxybenzonitrile

Cat. No. B1383133
M. Wt: 230.03 g/mol
InChI Key: TZXQEWAKWSBFIV-UHFFFAOYSA-N
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Description

“2-Bromo-4-fluoro-6-methoxybenzonitrile” is a fluorinated organic building block used in organic synthesis . The molecular structure and vibrational spectra of this compound have been investigated .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-4-fluoro-6-methoxybenzonitrile” were not found, it’s known that similar compounds are used in various chemical reactions as building blocks .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-fluoro-6-methoxybenzonitrile” include a molecular weight of 151.1377 . More specific properties like boiling point, melting point, and others were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Methods : A significant application of 2-Bromo-4-fluoro-6-methoxybenzonitrile derivatives is in their synthesis methods. For example, 2-bromo-3-fluorobenzonitrile was synthesized through a bromodeboronation process, demonstrating the method's generality for various aryl boronic acids (Szumigala et al., 2004).

  • Spectroscopic and Electronic Studies : These compounds have been studied for their electronic properties using Density Functional Theory (DFT). This includes analyzing their geometric structure, spectral properties, and potential applications in areas like Second Harmonic Generation (SHG) (Kumar & Raman, 2017).

  • Organic Synthesis : Various derivatives of 2-Bromo-4-fluoro-6-methoxybenzonitrile are used as intermediates in the synthesis of other complex organic compounds. For instance, the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile involves processes like bromination, hydrolysis, and diazotization, highlighting the chemical's role in producing pharmaceutical and other organic compounds (Peng-peng, 2013).

  • PET Radioligand Synthesis : These compounds are used in synthesizing precursors for PET radioligands. For example, an improved synthesis method for a precursor of PET radioligand [18F]SP203 using 3-bromo-5-fluorobenzonitrile has been described, demonstrating its application in nuclear medicine and imaging (Gopinathan et al., 2009).

  • Antitumor Activities : Certain derivatives, such as 4-Aminoquinazoline derivatives synthesized from 3-chloro-4-fluoroaniline and 2-bromo-6-methoxybenzonitrile, have shown potential in inhibiting cell proliferation, indicating their application in cancer research (Li, 2015).

  • Analytical Chemistry : Derivatives like 2-Bromoacetyl-6-methoxynaphthalene are used as fluorescent labeling reagents for HPLC analysis of carboxylic acids, showcasing the compound's utility in analytical chemistry (Gatti et al., 1992).

Safety And Hazards

Safety data suggests that contact with skin and eyes should be avoided and that appropriate exhaust ventilation should be provided where dust is formed . It’s also classified as Eye Irritant 2 and Skin Irritant 2 .

properties

IUPAC Name

2-bromo-4-fluoro-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c1-12-8-3-5(10)2-7(9)6(8)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXQEWAKWSBFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-6-methoxybenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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